molecular formula C15H14BrNO B1180562 3-bromo-N,2-dimethyl-N-phenylbenzamide

3-bromo-N,2-dimethyl-N-phenylbenzamide

Cat. No.: B1180562
M. Wt: 304.187
InChI Key: KGDMQPHJRMWKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N,2-dimethyl-N-phenylbenzamide is a substituted benzamide featuring a bromine atom at the 3-position of the benzoyl moiety, a methyl group at the 2-position, and an N-phenyl-N-methyl substitution on the amide nitrogen.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.187

IUPAC Name

3-bromo-N,2-dimethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-11-13(9-6-10-14(11)16)15(18)17(2)12-7-4-3-5-8-12/h3-10H,1-2H3

InChI Key

KGDMQPHJRMWKPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Br)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects : The bromine atom in all compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
  • Amide vs. Aniline : The N,N-dimethylamide group (logP ~1.8–2.2) in 3-bromo-N,N-dimethylbenzamide increases lipophilicity compared to the aniline analog (logP ~2.5), impacting bioavailability.
  • Substituent Diversity : The N-phenyl group in This compound may enhance steric hindrance compared to N-alkyl or N-fluoroaryl analogs, affecting binding to biological targets.

Physicochemical Properties

  • logP/D Values : Brominated benzamides exhibit logP values between 1.8 (polar amides) and 3.5 (lipophilic aryl groups).
  • Hydrogen Bonding: N-Methylation reduces hydrogen-bond donor capacity (e.g., 0 H-bond donors in 3-bromo-N,N-dimethylbenzamide vs. 1 in non-methylated analogs).

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